Nolatrexed-d4 Dihydrochloride

LC-MS/MS Internal Standard Deuterium Isotope Effect

Substituting unlabeled Nolatrexed for its deuterated analog in validated LC-MS/MS workflows leads to method failure due to unaddressed matrix effects and ion suppression. Nolatrexed-d4 Dihydrochloride (MW 361.28, ≥98%) resolves this by providing a +4 Da mass shift, enabling precise correction of extraction variability and instrument fluctuation for regulatory-compliant bioequivalence and pharmacokinetic studies. - Essential for FDA/EMA-compliant bioanalytical methods; corrects for matrix effects in plasma, urine, and tissue homogenates. - Validated internal standard for quantifying Nolatrexed in CYP inhibition, metabolic stability, and drug-drug interaction studies. - Supplied as a high-purity (≥98%) research reagent with lot-specific CoA; ready for immediate global shipping.

Molecular Formula C14H12N4OS
Molecular Weight 288.36 g/mol
Cat. No. B13442708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNolatrexed-d4 Dihydrochloride
Molecular FormulaC14H12N4OS
Molecular Weight288.36 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3
InChIInChI=1S/C14H12N4OS/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9/h2-7H,1H3,(H3,15,17,18,19)/i4D,5D,6D,7D
InChIKeyXHWRWCSCBDLOLM-UGWFXTGHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nolatrexed-d4 Dihydrochloride: Deuterated Internal Standard


Nolatrexed-d4 Dihydrochloride is a deuterium-labeled derivative of the nonclassical antifolate thymidylate synthase (TS) inhibitor Nolatrexed dihydrochloride (AG 337, Thymitaq). The parent compound is a water-soluble, lipophilic quinazoline folate analog that inhibits human TS with a Ki of 11 nM, inducing S-phase arrest in cancer cells [1]. The deuterated variant incorporates four deuterium atoms (d4), increasing the molecular mass by 4.03 Da relative to the unlabeled form (C14H10D4Cl2N4OS, MW 361.28 vs. C14H14Cl2N4OS, MW 357.26) . This stable isotope-labeled analog is supplied primarily as a high-purity (≥98%) research reagent, intended exclusively as an internal standard for LC-MS/MS quantification of Nolatrexed in biological matrices, and is not for diagnostic or therapeutic use .

Why Unlabeled Nolatrexed Cannot Replace Nolatrexed-d4


In bioanalytical method development, substituting unlabeled Nolatrexed for its deuterated counterpart will lead to method failure. Deuterated internal standards (IS) such as Nolatrexed-d4 are essential to correct for matrix effects, ion suppression/enhancement, and extraction variability in LC-MS/MS assays [1]. The +4 Da mass difference between Nolatrexed-d4 and Nolatrexed allows the mass spectrometer to resolve the two species, enabling precise relative quantification. Unlabeled Nolatrexed, having the same m/z as the target analyte, cannot serve this function and will compromise the accuracy, precision, and reliability of pharmacokinetic and bioequivalence studies [2]. Generic procurement of unlabeled Nolatrexed for a validated IS workflow would invalidate the method.

Comparative Evidence: Nolatrexed-d4 vs. Unlabeled Nolatrexed


Deuterium-Induced Mass Shift

The incorporation of four deuterium atoms in Nolatrexed-d4 Dihydrochloride yields a nominal mass increase of 4 Da compared to unlabeled Nolatrexed Dihydrochloride . This mass shift is the primary analytical differentiator enabling baseline chromatographic separation and mass spectrometric resolution of the internal standard from the target analyte .

LC-MS/MS Internal Standard Deuterium Isotope Effect

Chemical Purity Specification

Commercial suppliers of Nolatrexed-d4 Dihydrochloride, such as Santa Cruz Biotechnology, certify the product with a minimum purity of 98% . This high chemical purity ensures that the internal standard contributes negligible impurities to the analytical system, maintaining the accuracy of calibration curves.

Purity QC Reference Standard

Isotopic Enrichment to Reduce Crosstalk

Effective deuterated internal standards require high isotopic enrichment to minimize interference from unlabeled isotopologues. While explicit enrichment data for Nolatrexed-d4 is batch-specific, the compound is synthesized and supplied as an isotopically labeled analog intended for MS internal standard use [1]. Typical deuterated standards used in quantitative LC-MS/MS workflows exhibit isotopic purity exceeding 98 atom% D, ensuring less than 2% contribution from the unlabeled species to the internal standard channel [2].

Isotopic Purity Isotopologue Mass Spectrometry

Storage and Stability Profile

Reputable vendors specify storage conditions of 2-8°C for Nolatrexed-d4 Dihydrochloride to preserve its integrity [1]. This is consistent with the handling of the unlabeled compound, which is also stored under refrigerated conditions. The stability of the deuterated label is critical; improper storage of a generic alternative could lead to degradation or hydrogen-deuterium exchange, invalidating the internal standard.

Stability Storage Conditions Reference Material

Nolatrexed-d4 Application Scenarios


LC-MS Quantification in PK Studies

Nolatrexed-d4 Dihydrochloride is the definitive internal standard for quantifying Nolatrexed in plasma, urine, and tissue homogenates using LC-MS/MS. The +4 Da mass difference enables accurate, matrix-effect-corrected measurements of drug exposure (AUC, Cmax) and clearance in preclinical species and clinical trial samples [1]. This is critical given the high oral bioavailability (70-100%) and complex food-effect pharmacokinetics of the parent drug [2].

Bioequivalence and Formulation Studies

In generic drug development or formulation optimization of Nolatrexed, Nolatrexed-d4 serves as the stable isotope-labeled internal standard to meet regulatory requirements for bioequivalence. Its use ensures the analytical method meets FDA/EMA guidance for accuracy (±15% bias) and precision (≤15% CV) [3], providing defensible data for regulatory submissions.

In Vitro DDI and Metabolism Studies

For studies investigating Nolatrexed's inhibition of CYP enzymes (e.g., CYP3A4) or its interaction with co-administered agents like paclitaxel, Nolatrexed-d4 is essential for quantifying Nolatrexed concentrations in hepatocyte or microsomal incubations . The internal standard corrects for any matrix effects introduced by biological components, ensuring robust determination of metabolic stability and kinetic parameters (e.g., intrinsic clearance).

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